Lyclaninol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lyclaninol involves several steps, starting from the extraction of the compound from natural sources such as Lycopodium serratum . The extraction process typically involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, and acetone . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves large-scale extraction from plant sources, followed by purification using industrial-scale chromatographic methods. The final product is then formulated into various forms for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Lyclaninol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized triterpenoids, while reduction can produce reduced triterpenoid derivatives.

Wissenschaftliche Forschungsanwendungen

Lyclaninol has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in chromatographic studies and for the synthesis of other triterpenoid compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of arthritis and other inflammatory conditions.

Industry: Used in the formulation of various industrial products, including cosmetics and pharmaceuticals

Wirkmechanismus

The mechanism of action of Lyclaninol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The compound interacts with enzymes and receptors involved in these pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Lyclaninol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include other triterpenoids such as betulinic acid, oleanolic acid, and ursolic acid. These compounds share similar structural features but differ in their specific biological activities and applications .

List of Similar Compounds

- Betulinic acid

- Oleanolic acid

- Ursolic acid

This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Lyclaninol is a compound derived from the Lycopodiaceae family, specifically noted for its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound has been identified as a bioactive compound with potential therapeutic applications. It is primarily recognized for its antimicrobial , anti-inflammatory , and cytotoxic properties. Preliminary studies have suggested that this compound exhibits significant activity against various pathogens and may influence inflammatory pathways in human cells.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study focusing on the antimicrobial effects of flavonoids from Combretum erythrophyllum, which includes this compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported as follows:

| Pathogen | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25 - 50 |

| Enterococcus faecalis | 25 - 50 |

| Micrococcus luteus | 25 |

| Shigella sonei | 25 |

These findings suggest that this compound could be a potent candidate for developing new antimicrobial agents, particularly in combating resistant bacterial strains .

Anti-Inflammatory Properties

This compound's anti-inflammatory potential has been explored through various in vitro and in vivo models. Studies have shown that it can modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB and AP-1. The following table summarizes the effects of this compound on pro-inflammatory cytokines:

| Cytokine | Effect |

|---|---|

| TNF-α | Inhibition |

| IL-6 | Inhibition |

| IL-1β | Inhibition |

In models of colitis induced by TNBS (2,4,6-trinitrobenzene sulfonic acid), this compound demonstrated significant protective effects by reducing the levels of these pro-inflammatory cytokines, indicating its potential use in treating inflammatory bowel diseases .

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated in various cancer cell lines. Its ability to induce apoptosis in tumor cells was assessed using different assays. The results indicated that this compound selectively targets cancer cells while sparing normal cells, showcasing its potential as an anticancer agent.

Case Study: Cytotoxic Activity Against Cancer Cells

A study conducted on human leukemia monocytic THP-1 cells revealed that this compound can induce apoptosis through the activation of caspase pathways. The IC50 values for this compound were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| THP-1 | 30 |

| HT29 | 45 |

These findings highlight the selective cytotoxicity of this compound, suggesting its potential role in cancer therapy .

Eigenschaften

IUPAC Name |

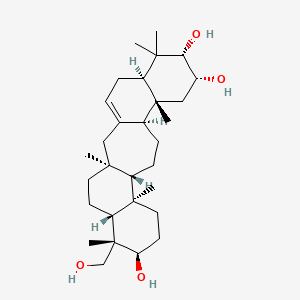

(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-26(2)21-9-7-18-15-27(3)13-11-23-28(4,14-12-24(33)30(23,6)17-31)22(27)10-8-19(18)29(21,5)16-20(32)25(26)34/h7,19-25,31-34H,8-17H2,1-6H3/t19-,20+,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQRSMCZZRLXJG-AGTZBQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3CC4(CCC5C(C4CCC3C2(CC(C1O)O)C)(CCC(C5(C)CO)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the chemical structure of Lyclaninol?

A1: The research paper identifies this compound as serrat-14-ene-3α, 20β, 21β, 24-tetraol []. This means it is a tetracyclic triterpenoid with a serratane skeleton, containing four hydroxyl groups at positions 3α, 20β, 21β, and 24, and a double bond at position 14.

Q2: Where was this compound discovered?

A2: The research mentions that this compound is a new tetraol occurring in Lycopodium clavatum []. This suggests that this compound was isolated and characterized from the club moss species Lycopodium clavatum.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.